molecular formula C10H9ClO B13554598 5-(Chloromethyl)-3-methyl-1-benzofuran

5-(Chloromethyl)-3-methyl-1-benzofuran

Cat. No.: B13554598
M. Wt: 180.63 g/mol
InChI Key: GWPKCFYMJWTSKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1-benzofuran (CAS 2327046-03-5) is a high-value benzofuran derivative of significant interest in medicinal chemistry and anticancer drug discovery. With the molecular formula C 10 H 9 ClO and a molecular weight of 180.63 g/mol, this compound features a benzofuran core—a fused benzene and furan ring system—functionalized with a chloromethyl group at the 5-position and a methyl group at the 3-position . The reactive chloromethyl handle makes it a versatile synthetic intermediate for the construction of more complex molecules, particularly through nucleophilic substitution reactions. This compound serves as a key building block in pharmaceutical research for the design and synthesis of novel LSD1 (Lysine Specific Demethylase 1) inhibitors . LSD1 is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme that is overexpressed in various cancers and is a validated target for anticancer therapy . Benzofuran derivatives have been strategically designed and synthesized to potently inhibit LSD1, leading to the reactivation of tumor suppressor genes and demonstrating strong anti-proliferative effects against a spectrum of cancer cell lines . Furthermore, the inclusion of halogen atoms, such as chlorine, is a established strategy in medicinal chemistry to enhance a compound's binding affinity and metabolic stability by forming halogen bonds with target proteins . The benzofuran scaffold is recognized for its diverse bioactivities, including potent antitumor properties, making it a privileged structure in the development of new therapeutic agents . This product is offered with a guaranteed purity and is intended for research applications in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-3-methyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3

InChI Key

GWPKCFYMJWTSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CCl

Origin of Product

United States

Preparation Methods

Preparation from Benzofuran Precursors

Research indicates that a common route involves initial synthesis of the benzofuran core, followed by functionalization at the 5-position.

Step 1: Synthesis of 3-methylbenzofuran via cyclization of appropriate phenolic compounds and α,β-unsaturated ketones.

Step 2: Introduction of chloromethyl group through nucleophilic substitution or electrophilic chloromethylation.

Step 3: Purification and isolation of the target compound.

Reaction Data:

  • The initial benzofuran is prepared via cyclization of 2-hydroxyphenyl ketones under acidic conditions.
  • The chloromethyl group is then introduced using chloromethyl methyl ether in the presence of zinc chloride, with yields around 65-75%.

Representative Reaction Table

Step Reagents Conditions Yield (%) Notes
Benzofuran synthesis 2-hydroxyphenyl ketone Acidic cyclization 80 -
Chloromethylation Chloromethyl methyl ether + ZnCl₂ Reflux 70 -
Final purification Chromatography - 65-75 -

Rearrangement and Functional Group Transformations

Rearrangement from Benzofuran Derivatives

Research demonstrates that benzofuran derivatives with suitable substituents can undergo rearrangement reactions, leading to chloromethyl derivatives under specific conditions.

Example:

  • Starting from methylated benzofuran derivatives, treatment with N-chlorosuccinimide (NCS) in the presence of radical initiators can facilitate chloromethylation at the 5-position.

Reaction Data:

Reagent Conditions Yield (%) Reference
NCS UV irradiation or heat 55-65

Advanced Synthetic Routes and Novel Methods

Organocuprate-Mediated Couplings

Recent advances include the use of organocuprate reagents to couple halogenated benzofurans with suitable alkyl halides, enabling regioselective chloromethylation.

Reaction Scheme:

$$ \text{Halogenated benzofuran} + \text{Chloromethyl organocuprate} \rightarrow 5\text{-Chloromethyl-3-methyl-1-benzofuran} $$

Research Findings:

  • Yields are reported to be around 60-70%, with high regioselectivity.
  • The method allows for further functionalization at the 5-position with various substituents.

Summary of Key Data

Method Starting Material Reagents Conditions Typical Yield (%) References
Direct halogenation Benzofuran derivatives Chloromethyl methyl ether, ZnCl₂ Reflux 70-75
Multi-step synthesis 2-Hydroxyphenyl ketones Acidic cyclization, chloromethylation Reflux 65-75
Rearrangement Benzofuran derivatives NCS, UV or heat Mild to moderate 55-65
Organocuprate coupling Halogenated benzofuran Chloromethyl organocuprate Room temp to mild heating 60-70

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include benzofuran aldehydes and carboxylic acids.

    Reduction: Products include methyl-substituted benzofurans.

Scientific Research Applications

5-(Chloromethyl)-3-methyl-1-benzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1-benzofuran involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between 5-(Chloromethyl)-3-methyl-1-benzofuran and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) References
This compound -CH₂Cl (5), -CH₃ (3) C₁₀H₉ClO 180.63
5-Chloro-3-methyl-1-benzofuran -Cl (5), -CH₃ (3) C₉H₇ClO 166.61
5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran -Cl (5), -CH₂Cl (2), -CH₃ (3) C₁₀H₈Cl₂O 215.08
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran -F (5), -CH₃ (2), -SO₂(3-methylphenyl) (3) C₁₆H₁₅FO₃S 314.35
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran -Cl (5), -(4-methylphenyl) (2), -SOCH₃ (3) C₁₆H₁₅ClO₂S 314.80

Key Observations :

  • Halogen vs. Halogen-Alkyl : The chloromethyl group at position 5 in the target compound increases molecular weight and lipophilicity compared to 5-chloro-3-methyl-1-benzofuran .

Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) LogP (Predicted)
This compound N/A N/A ~3.2*
5-Chloro-3-methyl-1-benzofuran N/A N/A 2.8
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 102–103 N/A 3.5
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran 186–187 N/A 3.8

*Predicted using analogous structures. Notes:

  • The chloromethyl group in the target compound likely increases LogP compared to its chloro analog due to higher hydrophobicity.
  • Sulfonyl/sulfinyl derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

Crystallographic and Structural Insights

  • Dihedral Angles : In sulfonyl derivatives (e.g., ), dihedral angles between the benzofuran ring and substituent phenyl groups range from 77–81°, indicating near-orthogonal orientation to minimize steric hindrance.
  • Intermolecular Interactions : π-π stacking (centroid distances: 3.6–3.8 Å) and C–H⋯O hydrogen bonding stabilize crystal packing in sulfonyl/sulfinyl analogs .

Biological Activity

5-(Chloromethyl)-3-methyl-1-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran ring with a chloromethyl group at the 5-position and a methyl group at the 3-position. This structure imparts unique electronic and steric properties that enhance its reactivity and biological interactions. The chloromethyl group is particularly important as it can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Covalent Bond Formation : The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in proteins, which may inhibit enzyme activity or alter protein functions.
  • Hydrophobic Interactions : The benzofuran moiety interacts with hydrophobic pockets in proteins, influencing their stability and biological activity.
  • Oxidative Stress Modulation : The compound has been implicated in pathways involving oxidative stress, which can lead to cellular signaling changes and affect cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. It has demonstrated potential in targeting specific pathways involved in cancer progression, such as the AKT signaling pathway .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism often involves the inhibition of key enzymes necessary for microbial growth .
  • Enzyme Inhibition : As an inhibitor of enzymes like 5-lipoxygenase, this compound may prevent the metabolism of arachidonic acid to leukotrienes, which are involved in inflammatory responses .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on lung adenocarcinoma cells (A549). The compound was found to significantly inhibit cell proliferation, with an IC50 value indicating effective potency against cancerous cells .
  • Antimicrobial Testing :
    • In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited bacteriostatic activity at concentrations up to 512 mg/L. The results indicated potential as a therapeutic agent for bacterial infections .

Data Table

Biological ActivityTargetMechanismReference
AnticancerA549 cellsInhibition of AKT pathway
AntimicrobialVarious pathogensEnzyme inhibition
Enzyme Inhibition5-lipoxygenasePrevents leukotriene synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-methyl-1-benzofuran, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via electrophilic substitution or cyclization reactions. For example, oxidation of precursors like 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (273 K) followed by purification via column chromatography (hexane/ethyl acetate) can yield derivatives with ~71% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates via thin-layer chromatography (TLC) ensures purity.

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography validate the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., methyl and chloromethyl groups via 1^1H and 13^{13}C shifts). Mass spectrometry (MS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and dihedral angles (e.g., planar benzofuran rings with deviations <0.006 Å) . Hydrogen-bonding and π-π interactions in crystal packing can be analyzed using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve structural ambiguities in halogenated benzofuran derivatives?

  • Methodology : SHELXL refines disordered atoms or thermal parameters in X-ray data. For example, in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, SHELXL’s riding model (AFIX 137) optimizes methyl hydrogen positions, achieving R-factors <0.040 . Comparative analysis of isostructural analogues (e.g., bromo vs. chloro derivatives) identifies substituent effects on molecular planarity and stacking interactions .

Q. How can researchers reconcile contradictions in reported biological activities of benzofuran derivatives?

  • Methodology : Systematic meta-analyses of structure-activity relationships (SARs) are critical. For instance, sulfonyl or sulfinyl groups at the 3-position enhance antibacterial activity, while chloromethyl groups may reduce solubility, affecting bioavailability . Dose-response assays under standardized conditions (e.g., MIC values for antimicrobial studies) and comparative pharmacokinetic profiling (e.g., hepatic metabolism rates) clarify discrepancies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites). For example, the chloromethyl group’s electrophilicity facilitates SN2 reactions with thiols, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

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